molecular formula C8H3FIN3 B1402754 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1346446-95-4

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1402754
M. Wt: 287.03 g/mol
InChI Key: PWBYLJNSRUKWSM-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H3FIN3. It has a molecular weight of 287.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Fc1cnc2[nH]cc(I)c2c1C#N . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed concise and efficient synthesis routes for fluorinated pyrrolo[2,3-b]pyridines, including methods for regioselective fluorination that highlight the compound's utility in chemical synthesis and modification processes (Thibault et al., 2003).

Structural and Molecular Analysis

  • Studies on pyridine derivatives as potential inhibitors of NAMPT have included crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies, demonstrating the compound's relevance in exploring molecular interactions and structural elucidation (Venkateshan et al., 2019).

Applications in Molecular Docking and QSAR Studies

  • Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of the compound to analyze their roles as inhibitors, showcasing its importance in drug discovery and molecular modeling (Caballero et al., 2011).

Synthesis of Pharmaceutical Intermediates

  • The compound has been utilized in the synthesis of key pharmaceutical intermediates, indicating its value in the development of new medicinal agents (Wang et al., 2006).

Investigation of Biological Activities

  • Research on the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds points to the compound's potential in the exploration of novel bioactive molecules (Sroor, 2019).

Safety And Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage. The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYLJNSRUKWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192787
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

1346446-95-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Reactant of Route 6
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